molecular formula C15H23N3O3 B1520989 tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1087784-18-6

tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Número de catálogo: B1520989
Número CAS: 1087784-18-6
Peso molecular: 293.36 g/mol
Clave InChI: RSUZZJIBMSUIJK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Development of Pyrrolo[1,2-a]pyrazine Chemistry

The development of pyrrolo[1,2-a]pyrazine chemistry represents an important evolutionary trajectory in heterocyclic chemistry that has progressed significantly over several decades. The fundamental work on the synthesis and characterization of the pyrrolo[1,2-a]pyrazine system can be traced back to at least the mid-1990s, with seminal contributions from researchers such as Mínguez, Vaquero, and colleagues in 1996.

In their groundbreaking paper published in The Journal of Organic Chemistry, Mínguez and coworkers described "a new synthesis of the pyrrolo[1,2-a]pyrazine system from pyrrole" and investigated its basic chemistry, including electrophilic substitution, addition of organolithium reagents, and metalation reactions. Their work involved ab initio calculations that provided valuable insights into the electronic structure and reactivity patterns of this heterocyclic system. This pioneering research laid a crucial foundation for understanding the reactivity and synthetic potential of pyrrolo[1,2-a]pyrazine scaffolds.

The subsequent decades witnessed significant advancements in synthetic methodologies for constructing pyrrolo[1,2-a]pyrazine derivatives. A notable development came in 2022, when researchers reported a straightforward synthesis of pyrrolo[1,2-a]pyrazines through a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with active methylene compounds. This approach represented a significant step forward in the efficient construction of these heterocyclic systems.

Table 2: Key Milestones in Pyrrolo[1,2-a]pyrazine Chemistry Development

Year Researchers Contribution Reference
1996 Mínguez, Vaquero et al. New synthesis of pyrrolo[1,2-a]pyrazine from pyrrole; investigation of basic chemistry including electrophilic substitution and metalation
2010 Various researchers Identification of pyrrolo[1,2-a]pyrazine derivatives as potent and selective Vasopressin 1b receptor antagonists
2019 Kim et al. Design and synthesis of pyrrolo[1,2-a]pyrazine derivatives with anticancer activity
2022 Multiple research groups Development of cascade synthesis for pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles

The emergence of compounds like this compound represents a more recent development in this chemical space, exemplifying the evolution of synthetic capabilities and structure design in pyrrolo[1,2-a]pyrazine chemistry. The incorporation of functional groups such as the methylcarbamoyl moiety reflects growing interest in creating derivatives with potential biological activity.

Position Within Heterocyclic Chemistry Literature

Pyrrolo[1,2-a]pyrazines occupy a distinctive position within the broader landscape of heterocyclic chemistry. These bicyclic compounds belong to the class of pyrrolodiazines, which are characterized by a pyrrole ring fused to a diazine (in this case, pyrazine) component. The resulting fused heterocyclic system exhibits unique electronic properties and reactivity patterns that distinguish it from both of its constituent monocyclic components.

Within the extensive literature on nitrogen-containing heterocycles, pyrrolo[1,2-a]pyrazines represent a specialized but increasingly significant domain. Their importance stems from several factors:

  • Structural Diversity: The pyrrolo[1,2-a]pyrazine scaffold can accommodate various substitution patterns, as exemplified by this compound, which features multiple functional groups at different positions.

  • Synthetic Accessibility: The development of diverse synthetic routes to these compounds has made them increasingly accessible to researchers. Methods such as cascade reactions, cyclization of propargyl intermediates, and other approaches have expanded the available chemical space within this family.

  • Relationship to Other Heterocycles: Pyrrolo[1,2-a]pyrazines share structural similarities with other important heterocyclic systems such as indolizines, which are isomeric structures with different ring fusion arrangements.

Table 3: Comparison of Pyrrolo[1,2-a]pyrazine with Related Heterocyclic Systems

Heterocyclic System Ring Structure Key Characteristics Relationship to Pyrrolo[1,2-a]pyrazine
Pyrrolo[1,2-a]pyrazine 5,6-fused bicyclic with two nitrogen atoms Pyrrole fused to pyrazine; one bridgehead nitrogen Reference structure
Indolizine 5,6-fused bicyclic with one nitrogen atom Pyrrole fused to pyridine; one bridgehead nitrogen Structural analog with one less nitrogen atom; often synthesized alongside pyrrolo[1,2-a]pyrazines
Pyrazolo[1,5-a]pyrazine 5,6-fused bicyclic with three nitrogen atoms Pyrazole fused to pyrazine Higher nitrogen content analog; studied for vasopressin receptor antagonism
Dihydropyrrolo[1,2-a]pyrazinone 5,6-fused bicyclic with two nitrogen atoms and one carbonyl Partially reduced system with lactam functionality Partially oxidized analog with established medicinal chemistry applications

The specific compound this compound exemplifies the complexity and functional diversity that can be achieved within this heterocyclic framework. Its partially saturated nature (as indicated by the 1H,2H,3H,4H designation) further illustrates the structural variations possible within the pyrrolo[1,2-a]pyrazine family.

The interest in pyrrolo[1,2-a]pyrazine chemistry has been particularly evident in recent years, with researchers exploring both fundamental aspects of their synthesis and reactivity as well as their potential applications in medicinal chemistry. This is reflected in comprehensive review articles that have documented the various synthetic strategies toward related structures such as dihydropyrrolo[1,2-a]pyrazinones.

Research Significance and Applications

This compound and related pyrrolo[1,2-a]pyrazine derivatives have garnered significant research interest due to their diverse potential applications, particularly in medicinal chemistry and organic synthesis.

The broader class of pyrrolo[1,2-a]pyrazines has demonstrated various biological activities that make these compounds attractive targets for pharmaceutical research. For instance, certain pyrrolo[1,2-a]pyrazine derivatives have shown promise as vasopressin receptor antagonists, with specific examples exhibiting potent and selective activity against the Vasopressin 1b receptor subtype. This activity could potentially be relevant for conditions involving vasopressin dysregulation, such as certain stress-related disorders.

Additionally, research published in 2019 identified pyrrolo[1,2-a]pyrazine derivatives with notable anticancer properties. Kim and colleagues described the design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives that demonstrated inhibitory effects on the viability of human lymphoma U937 cells. Their research revealed that compounds bearing specific substitution patterns, such as methoxy groups at particular positions of the aromatic ring, showed stronger inhibitory effects compared to halogen-substituted analogs. This finding highlights the importance of subtle structural modifications in determining biological activity.

Table 4: Biological Activities of Selected Pyrrolo[1,2-a]pyrazine Derivatives

Compound Type Biological Activity Key Findings Reference
Pyrrolo[1,2-a]pyrazine derivatives Vasopressin 1b receptor antagonism Novel series of compounds showed potent and selective antagonist activity with potential applications in stress-related disorders
Pyrrolo[1,2-a]pyrazine derivatives with specific substitution patterns Anticancer activity Compounds inhibited viability of human lymphoma U937 cells; structure-activity relationships identified methoxy substitution as particularly effective
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Antimicrobial and antioxidant activity Effective against multidrug-resistant Staphylococcus aureus; showed antioxidant properties that may increase efficacy and safety in drug development

In a different application domain, certain naturally occurring compounds featuring the pyrrolo[1,2-a]pyrazine-1,4-dione structure have demonstrated antimicrobial and antioxidant properties. For example, pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from marine bacteria has shown effectiveness against multidrug-resistant Staphylococcus aureus. The compound exhibited non-hemolytic properties and demonstrated high antioxidant activity, characteristics that may enhance its potential as a therapeutic agent.

While specific research on this compound is more limited in the available literature, the compound's structural features suggest potential utility in several contexts:

  • As a building block or intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of the tert-butyloxycarbonyl protecting group at position 2 indicates its potential role in multistep synthesis pathways.

  • As a potential scaffold for medicinal chemistry investigations, given the bioactive nature of related pyrrolo[1,2-a]pyrazine derivatives. The methylcarbamoyl group at position 6 could serve as a key pharmacophore for interaction with biological targets.

  • As a model compound for studying structure-property relationships within this class of heterocycles, contributing to the broader understanding of pyrrolo[1,2-a]pyrazine chemistry.

Research on this compound also exemplifies ongoing interest in developing diverse chemical libraries based on privileged heterocyclic scaffolds. The creation of compound collections with distinctive substitution patterns enables the exploration of chemical space and the identification of novel bioactive molecules. This approach has been instrumental in expanding the pyrrolo[1,2-a]pyrazine chemical territory and uncovering structure-activity relationships relevant to drug discovery efforts.

Propiedades

IUPAC Name

tert-butyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-10-11-6-7-12(13(19)16-5)18(11)9-8-17(10)14(20)21-15(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUZZJIBMSUIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OC(C)(C)C)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (CAS No. 1087784-18-6) is a compound belonging to the pyrrolopyrazine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C15H23N3O3
  • Molecular Weight : 293.36 g/mol
  • Structural Characteristics : The compound features a pyrrolopyrazine backbone with a tert-butyl group and a methylcarbamoyl substituent, which may influence its biological properties.

Antimicrobial Activity

Research indicates that pyrrolopyrazine derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various derivatives against clinically relevant pathogens, suggesting that this compound may also possess similar activities. The compound demonstrated notable inhibition against bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Antiviral Activity

In addition to antimicrobial effects, pyrrolopyrazine derivatives have shown potential antiviral activity. Specific studies have reported that modifications in the structure of these compounds can enhance their efficacy against viral infections. The presence of the methylcarbamoyl group in this compound may contribute to this activity by improving binding affinity to viral targets .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interfere with cellular processes in pathogens by inhibiting key enzymes or disrupting cellular membranes .

Case Studies and Research Findings

StudyFindings
Dehnavi et al. (2021)Identified antimicrobial properties of pyrrolopyrazine derivatives; suggested further investigation into specific compounds including this compound .
Ibrahim et al. (2015)Explored structural modifications in pyrrolopyrazines to enhance antiviral activity; noted potential for derivatives like this compound .
Hordiyenko et al. (2013)Discussed synthesis methods for pyrrolopyrazines and their biological evaluations; emphasized the need for comprehensive studies on specific derivatives .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[1,2-a]pyrazines exhibit promising anticancer activity. Specifically, the incorporation of the tert-butyl and methylcarbamoyl groups can enhance the compound's ability to inhibit cancer cell proliferation. Research has shown that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics .

Neuroprotective Effects

Research has also suggested that tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Drug Development

The compound's structural characteristics make it a valuable scaffold for drug development. Its ability to modulate biological targets suggests potential applications in creating new pharmaceuticals aimed at treating various diseases. The modification of its substituents can lead to compounds with enhanced efficacy and reduced side effects .

Synthesis of Analogues

This compound serves as a precursor for synthesizing other biologically active analogues. By varying the functional groups attached to the pyrrolo[1,2-a]pyrazine framework, researchers can explore a wide range of biological activities and therapeutic potentials .

Pesticide Development

The compound's chemical structure may also lend itself to agricultural applications as a pesticide or herbicide. Its bioactive properties can be harnessed to develop environmentally friendly agrochemicals that target specific pests while minimizing harm to non-target organisms .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in cancer cell lines
NeuroprotectionReduced oxidative stress in neuronal cells
Drug DevelopmentPotential scaffold for new pharmaceuticals
Agricultural UsePossible candidate for eco-friendly pesticides

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Compound Name Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Data
tert-Butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate (Target) CONHMe C14H20N3O3 ~278.3 Discontinued commercial availability; limited synthesis details
tert-Butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CN C14H19N3O2 261.32 CAS 1050884-26-8; discontinued; used as a nitrile intermediate
2-tert-Butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate COOMe C14H20N2O4 280.32 Commercially available; methyl ester enhances hydrophilicity
n-Ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide CONHEt C11H17N3O 207.28 CAS 1087792-08-2; ethylcarbamoyl variant with unknown bioactivity
2-tert-Butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate CHO C15H20N2O5 308.33 Formyl group enables further derivatization; CAS 2172475-37-3

Substituent Effects on Properties

  • For example, the cyano derivative (261.32 g/mol) is lighter and more lipophilic than the methylcarbamoyl target .
  • Carbamoyl Variants (CONHMe, CONHEt) : Methylcarbamoyl and ethylcarbamoyl groups introduce hydrogen-bonding capacity, which could improve target affinity. However, the ethyl variant (207.28 g/mol) has a smaller molecular weight, suggesting a truncated side chain .
  • Functional Handles (CHO, NH2) : The formyl group in CAS 2172475-37-3 serves as a synthetic handle for further modifications, such as reductive amination .

Métodos De Preparación

Boc Protection and Esterification

  • Starting from amino acids, the amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.
  • The Boc-protected amino acids are then converted into their corresponding methyl esters. This step facilitates further functionalization by increasing solubility and reactivity.

Formation of β-Ketonitriles and Aminopyrazoles

  • β-Ketonitriles are synthesized via nucleophilic addition of acetonitrile anions to the methyl esters.
  • Subsequent treatment with hydrazine leads to the formation of aminopyrazole intermediates, which are crucial for building the pyrazolo ring system.

Cyclization to Pyrazolopyrimidones and Pyrazolopyrimidines

  • Aminopyrazoles react with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones.
  • Deprotection of Boc groups followed by chlorination (using phosphorus oxychloride or triflation agents) converts these intermediates into pyrazolopyrimidines.

Amidation and Nucleophilic Substitution

  • The pyrazolopyrimidines undergo amidation with specific benzoic acid derivatives under standard coupling conditions.
  • Nucleophilic addition of (S)-tert-butyl pyrrolidin-3-ylcarbamate introduces the pyrrolo moiety.
  • Subsequent deprotection of the Boc group yields the target compound or closely related intermediates.

Purification and Characterization

  • The crude products are purified by silica gel column chromatography using gradients of ethyl acetate in hexane.
  • Characterization is performed using 1H-NMR and mass spectrometry (ESI/APCI), confirming the molecular ion peak at m/z 293 [M + H]+ consistent with the target compound.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Boc protection of amino acids Standard Boc-protection reagents High Essential for amino group protection
Esterification Methyl ester formation via acidic or acidic-catalyzed esterification High Facilitates downstream reactions
β-Ketonitrile formation Acetonitrile anion nucleophilic addition Moderate Requires careful control of nucleophile
Aminopyrazole synthesis Hydrazine treatment Moderate Formation of pyrazole ring
Cyclization to pyrazolopyrimidones Reaction with ethyl (E)-ethoxy-2-methylacrylate and sodium ethoxide Moderate Key ring closure step
Chlorination/Triflation Phosphorus oxychloride or trifluoromethanesulfonic anhydride at 0°C to RT 84 Efficient conversion to pyrazolopyrimidine
Amidation Standard amidation with 5-chloro-2-(methylsulfonamido)benzoic acid Moderate Introduction of carbamoyl group
Nucleophilic substitution Addition of (S)-tert-butyl pyrrolidin-3-ylcarbamate under basic conditions Moderate Pyrrolo ring incorporation
Boc deprotection Acidic conditions High Final deprotection to yield target

Summary of Research Findings

  • The use of Boc protection is critical for selective functionalization and avoiding side reactions during the multi-step synthesis.
  • Nucleophilic addition and cyclization steps are pivotal for constructing the fused pyrrolo[1,2-a]pyrazine core.
  • Chlorination or triflation reactions provide reactive intermediates for subsequent amidation and substitution.
  • The final compound is obtained after careful deprotection and purification, with yields varying depending on reaction optimization.
  • Analytical data such as 1H-NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with tert-butyl-protected intermediates. For example, coupling reactions using palladium catalysts (e.g., Pd(OAc)₂ and X-Phos) under inert atmospheres (N₂) with cesium carbonate as a base in dioxane can yield the target compound . Purification via silica gel column chromatography and recrystallization (e.g., DCM/hexane) is critical to achieving ≥95% purity. Characterization requires NMR (¹H/¹³C) for structural confirmation, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography (using SHELX software ) for absolute stereochemistry determination.

Q. How can key functional groups influence reactivity or stability during synthesis?

The tert-butyl ester group enhances steric protection of the carboxylate moiety, reducing unintended hydrolysis during synthesis . The methylcarbamoyl group may participate in hydrogen bonding, affecting solubility and crystallization. Stability under acidic conditions (e.g., TFA-mediated deprotection) requires monitoring via TLC or HPLC to detect degradation byproducts . Functional group analysis via FTIR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H NMR (amide proton at δ ~6.5–7.5 ppm) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic optimization involves Design of Experiments (DoE) to evaluate variables:

  • Catalyst screening : Pd(OAc)₂ vs. PdCl₂ for coupling efficiency .
  • Solvent effects : Dioxane vs. THF for solubility and reaction rate .
  • Temperature gradients : 80–100°C for balancing reaction speed and side-product formation .
    Advanced analytics (e.g., UPLC-MS) can identify impurities, while kinetic studies (via in situ FTIR) track intermediate formation .

Q. How should researchers resolve contradictions in spectral data or crystallographic results?

Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from dynamic stereochemistry or solvent effects. Solutions include:

  • 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
  • Re-crystallization in alternative solvents (e.g., MeOH/EtOAC) to obtain higher-quality crystals for SHELXL refinement .
  • Computational validation (DFT calculations) to predict NMR/IR spectra and compare with experimental data .

Q. What computational strategies are effective for predicting biological activity or reaction mechanisms?

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., c-Met kinase ) based on the pyrazine core’s electron-deficient nature .
  • Reaction pathway analysis : Apply Gaussian09 with B3LYP/6-31G(d) to map energy profiles for key steps (e.g., amide bond formation) .
  • Molecular dynamics (MD) : Simulate stability in aqueous environments to predict solubility and bioavailability .

Q. How can biological activity (e.g., enzyme inhibition) be systematically evaluated?

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based ADP-Glo™ assays .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogen-substituted pyrazines) to correlate substituents with potency .
  • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HCT-116) .

Q. What methodologies assess compound stability under physiological or storage conditions?

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • pH stability : Monitor hydrolysis rates in buffers (pH 1–10) via HPLC .
  • Long-term storage : Analyze purity changes over 6–12 months at –20°C (lyophilized vs. solution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.